4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine” were not found, there are general methods for the synthesis of pyrimidines described in the literature . These methods often involve the reaction of amines with carbonyl compounds followed by cyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to it .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives including 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) was discussed, exploring the potential of these derivatives in cancer treatment and inflammation management due to their 5-lipoxygenase inhibition properties (Rahmouni et al., 2016).
Pharmacological Properties
A series of 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring, which includes derivatives of this compound, were synthesized and displayed a promising profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Potentiation by Inhibition of Drug Degradation
The administration of this compound derivatives was studied for their effect on potentiation of certain drugs by inhibiting their metabolic degradation. This was particularly noted in the potentiation of 6-mercaptopurine and related compounds in cancer treatments (Elion et al., 1963).
Structural and Hydrogen Bonding Studies
Pyrimidines, including this compound, were investigated for their crystal structure, showcasing the importance of hydrogen bonding and molecular recognition processes in the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Intramolecular Hydrogen Bonding
The conformational preferences of pyrimidine derivatives, including this compound, were analyzed in relation to intramolecular hydrogen bonding, highlighting their significance in the biological activity and molecular recognition processes (Dodin et al., 1979).
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRODUXMNTYCTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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